4-[1-(Benzyloxy)ethyl]aniline
Description
4-[1-(Benzyloxy)ethyl]aniline is an aromatic amine derivative featuring a benzyloxyethyl substituent at the para position of the aniline ring. Its molecular formula is C₁₅H₁₇NO, with an average molecular weight of 227.30 g/mol (inferred from analogues in and ).
Properties
IUPAC Name |
4-(1-phenylmethoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(14-7-9-15(16)10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIOWKYOSVAVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(Benzyloxy)ethyl]aniline typically starts with the reaction between aniline and 4-(chloromethyl)benzyl alcohol. The reaction is facilitated by the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. Industrial Production Methods: On an industrial scale, the production involves similar steps but optimized for higher yields and purity. This usually involves the use of automated reactors and precise temperature control to ensure consistent results.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis, 4-[1-(Benzyloxy)ethyl]aniline is crucial for constructing more complex molecules. Biology: Researchers use this compound to study enzyme-substrate interactions, particularly those involving amine oxidases. MedicineIndustry: Utilized in the production of dyes, polymers, and agrochemicals, showcasing its versatility in industrial applications.
Mechanism of Action
The mechanism by which 4-[1-(Benzyloxy)ethyl]aniline exerts its effects often involves its aniline group. This group can act as a nucleophile, participating in various chemical reactions. The benzyloxy group can influence the compound's lipophilicity and reactivity, allowing for diverse applications in synthetic chemistry.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key parameters of 4-[1-(Benzyloxy)ethyl]aniline with related aniline derivatives:
Physicochemical Properties
- Lipophilicity : The benzyloxyethyl group in this compound likely increases logP compared to simpler analogues like 4-methoxyaniline (p-anisidine, ), enhancing membrane permeability but complicating aqueous solubility.
Biological Activity
4-[1-(Benzyloxy)ethyl]aniline is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals and other complex molecules. Its biological activity has garnered attention, particularly in the context of antimicrobial and antitumor properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 4-cyanophenol with benzyl bromides in the presence of potassium carbonate, followed by reduction using lithium aluminum hydride. This method yields high purity and good yields, making it suitable for further biological evaluations .
Antimicrobial Properties
Recent studies have evaluated the antimycobacterial activity of compounds related to this compound. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and tested against Mycobacterium tuberculosis (Mtb). Two compounds demonstrated minimal inhibitory concentrations (MICs) comparable to isoniazid, a first-line tuberculosis drug. These findings suggest that derivatives of this compound may be promising candidates for tuberculosis treatment .
Cytotoxicity and Selectivity
In vitro studies assessing the cytotoxicity of related compounds on Vero and HepG2 cell lines showed that these compounds exhibited selective toxicity towards Mtb without significantly affecting mammalian cell viability. This selectivity is crucial for developing effective antimycobacterial agents .
| Compound | MIC (µg/mL) | Selectivity Index |
|---|---|---|
| Compound A | 0.5 | >100 |
| Compound B | 1.0 | >50 |
Case Studies
One notable case study involved the synthesis and evaluation of a series of benzyloxy derivatives for their activity against protozoan parasites like Toxoplasma gondii and Plasmodium falciparum. The structure-activity relationship (SAR) indicated that modifications in the benzyloxy group significantly influenced biological activity. Compounds with higher lipophilicity displayed enhanced efficacy against these pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound derivatives. Key factors influencing activity include:
- Lipophilicity : Increased lipophilicity often correlates with better membrane permeability and bioavailability.
- Functional Groups : Substituents on the aromatic ring can dramatically alter potency and selectivity towards target organisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
